molecular formula C12H20NO5PS2 B12803744 Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide CAS No. 3078-92-0

Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide

Cat. No.: B12803744
CAS No.: 3078-92-0
M. Wt: 353.4 g/mol
InChI Key: RBAWMBBKNNHQNL-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphorothioate group and a sulfonamide group, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide typically involves the reaction of phosphorothioic acid derivatives with N,N-diethyl-p-hydroxybenzenesulfonamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Industry: The compound is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through covalent modification of the enzyme or by forming a stable non-covalent complex. The pathways involved in this mechanism include the disruption of normal enzyme function, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O,O-dimethyl ester, O-ester with N,N-diethyl-p-hydroxybenzenesulfonamide is unique due to its specific combination of a phosphorothioate group and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications compared to its similar compounds. For instance, its ability to inhibit specific enzymes more efficiently can be attributed to the presence of both functional groups, which may not be present in other similar compounds.

Properties

CAS No.

3078-92-0

Molecular Formula

C12H20NO5PS2

Molecular Weight

353.4 g/mol

IUPAC Name

4-dimethoxyphosphinothioyloxy-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H20NO5PS2/c1-5-13(6-2)21(14,15)12-9-7-11(8-10-12)18-19(20,16-3)17-4/h7-10H,5-6H2,1-4H3

InChI Key

RBAWMBBKNNHQNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC

Origin of Product

United States

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